UT-A1 Inhibitory Potency: Head-to-Head Comparison with Allyl-Substituted Analog
The target compound and its direct structural analog, 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 1209674-74-7), were tested under identical conditions for inhibition of rat UT-A1 expressed in MDCK cells. The target compound exhibited an IC₅₀ of 1.0 μM (1000 nM) [1], while the allyl analog showed an IC₅₀ of 1.10 μM (1100 nM) [2]. This represents a negligible difference of 0.1 μM (approximately 9%), indicating that the methoxyphenyl substitution does not confer a meaningful potency advantage over the allyl group for UT-A1 inhibition in this assay system.
| Evidence Dimension | UT-A1 inhibition IC₅₀ (rat UT-A1 expressed in MDCK cells) |
|---|---|
| Target Compound Data | IC₅₀ = 1.0 μM (1000 nM) |
| Comparator Or Baseline | Allyl analog (CAS 1209674-74-7): IC₅₀ = 1.10 μM (1100 nM) |
| Quantified Difference | ΔIC₅₀ = 0.1 μM (target ~9% more potent) |
| Conditions | Rat UT-A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay |
Why This Matters
When procuring a UT-A1 inhibitor from this tetrahydropyran-thiophene-urea sub-series, the methoxyphenyl derivative does not offer a potency advantage over the allyl analog; selection should therefore be driven by other factors such as selectivity profile, synthetic tractability, or cost.
- [1] BindingDB BDBM50575417 (CHEMBL4875031). IC₅₀ = 1.0 μM for rat UT-A1. Retrieved 2026-04-29. View Source
- [2] BindingDB BDBM50575399 (CHEMBL4849280). IC₅₀ = 1.10 μM for rat UT-A1. Retrieved 2026-04-29. View Source
